Diethanolamine borate

Description

Contextualization within Boron-Nitrogen Compounds and Borate (B1201080) Esters

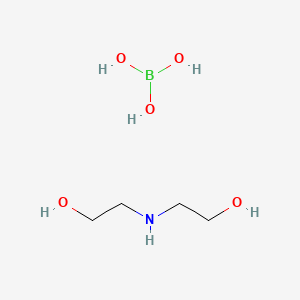

Diethanolamine (B148213) borate is a chemical entity formed from the reaction of boric acid and diethanolamine, an amino alcohol. smolecule.commdpi.com This places it within the broad class of boron-nitrogen compounds, which are characterized by the presence of a boron-nitrogen (B-N) bond. mdpi.comwiley.com The formation of diethanolamine borate involves the creation of ester linkages between the boron atom and the hydroxyl groups of diethanolamine, classifying it as a borate ester. smolecule.comsmolecule.com

Organoboron compounds are a diverse family, with boronic acids (R-B(OH)₂) and their corresponding esters (boronate esters) being prominent members due to their role in synthetic organic chemistry, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netpharmiweb.com this compound distinguishes itself by incorporating both the borate ester framework and an intramolecular dative B-N bond. wiley.comresearchgate.net This internal coordination from the nitrogen atom of the diethanolamine backbone to the electron-deficient boron center is a defining characteristic. wiley.comvt.edu

The synthesis typically involves the condensation reaction between boric acid and diethanolamine at elevated temperatures, resulting in the formation of the boric ester of diethanolamine. smolecule.com Research has shown that the resulting product can be a mixture, including a tetracoordinated boron-nitrogen compound, diethanolamine(N→B)-trihydroxyborate. mdpi.comresearchgate.net This dual character—as both a borate ester and a B-N adduct—imparts unique properties, such as enhanced stability compared to simpler borate esters. wiley.com

Historical Perspectives on Borate Ester Chemistry and Evolution of Related Structures

The study of borate esters dates back more than a century, with their initial synthesis involving the straightforward condensation of boric acid with alcohols. wikipedia.orgacs.org A pivotal moment in organoboron chemistry was the first preparation and isolation of a boronic acid by Edward Frankland in 1860, who synthesized ethylboronic acid through the slow oxidation of triethylborane. pharmiweb.comvt.eduwiley-vch.de These early discoveries laid the groundwork for the development of a vast array of organoboron compounds.

Initially, simple borate esters like trimethyl borate were explored, primarily prepared by reacting boric acid with the corresponding alcohol, often with a dehydrating agent to drive the equilibrium. wikipedia.org The evolution of this field saw the synthesis of more complex structures by incorporating functionalized alcohols. The use of polyols, such as sugars, to form borate esters was recognized as a basis for the titrimetric analysis of boric acid. wikipedia.org

The development of this compound and related structures represents a significant advancement, moving from simple esters to bifunctional systems. The incorporation of amino alcohols like diethanolamine introduces the potential for intramolecular coordination, creating chelated structures. researchgate.netvt.edu These internally coordinated borate esters, often referred to as DABO (dioxazaborocane) boronates, gained popularity as stable, crystalline, and easy-to-handle solids, making them valuable substrates in cross-coupling reactions. researchgate.net This evolution from simple acyclic esters to complex, chelated structures like this compound highlights the progress in harnessing the unique Lewis acidic nature of boron to create functionally diverse molecules.

Fundamental Coordination Motifs in this compound Systems

The fundamental structural characteristic of this compound is the intramolecular coordination between the nitrogen atom and the boron center. wiley.comresearchgate.net In its parent form, boric acid features a trigonal planar sp² hybridized boron atom with a vacant p-orbital, making it a Lewis acid. vt.edu Upon reaction with diethanolamine, the nitrogen's lone pair of electrons donates into this empty orbital, forming a dative B-N bond. wiley.comvt.edu This interaction forces a change in the boron's geometry from trigonal planar to a more stable tetrahedral sp³ hybridized state. wiley.comvulcanchem.com

This coordination results in the formation of a bicyclic structure, often described as a spirocyclic boralactonate or a dioxazaborocane ring system. researchgate.net X-ray crystallography studies on related phenylboronic acid-diethanolamine adducts have confirmed this transannular B-N bridge, with a measured bond length of approximately 1.67 Å. wiley-vch.de This dative bond is a key feature, contributing significantly to the compound's stability. wiley.com

Spectroscopic methods are crucial for characterizing these coordination motifs. 11B Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. Studies have shown that the formation of the four-coordinated boron-nitrogen compound, diethanolamine(N→B)-trihydroxyborate, can be identified alongside the three-coordinated borate ester. mdpi.comresearchgate.net The chemical shift in the 11B NMR spectrum helps distinguish between these coordination states. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy also provides evidence for the structure, with characteristic absorption bands corresponding to B-O and C-N bonds. rsc.org

The table below summarizes key research findings related to the characterization of this compound and analogous systems.

| Parameter | Method | Finding | Reference |

| Boron Coordination | 11B NMR Spectroscopy | A mixture of three-coordinated (diethylaminoborate) and four-coordinated (diethanolamine(N→B)-trihydroxyborate) boron species was identified in a 3:1 mass ratio. | mdpi.com |

| B-N Bond Length | X-ray Crystallography | The dative B-N bond length in the diethanolamine adduct of phenylboronic acid was determined to be 1.67 Å. | wiley-vch.de |

| Molecular Structure | FT-IR Spectroscopy | Characteristic absorption peaks for B-O bonds were observed in the 1430–1355 cm⁻¹ range, confirming the borate ester structure. | rsc.org |

| Proton Environment | 1H NMR Spectroscopy | Signals for amino groups (2.6 ppm), methylene (B1212753) groups (3.4 and 3.6 ppm), and acid hydroxyls (4.0 ppm) were identified, while the absence of a shift for ammonium (B1175870) groups (3.0 ppm) supported the proposed structure. | researchgate.net |

| Structural Form | Synthesis & Analysis | The reaction of diethanolamine with boronic esters leads to a spirocyclic boralactonate structure rather than a diazaborocane (DABO) structure. | researchgate.net |

These fundamental coordination motifs are central to the chemical behavior of this compound, influencing its stability, solubility, and reactivity in various chemical applications. smolecule.comwiley.com

Structure

2D Structure

Properties

CAS No. |

64612-24-4 |

|---|---|

Molecular Formula |

C4H14BNO5 |

Molecular Weight |

166.97 g/mol |

IUPAC Name |

boric acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |

InChI Key |

HRXOXDAKKRLSMI-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.C(CO)NCCO |

physical_description |

Liquid |

Related CAS |

93859-15-5 93924-91-5 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways

Direct Condensation Approaches and Optimization Parameters

The most common method for synthesizing diethanolamine (B148213) borate (B1201080) is through the direct condensation of diethanolamine and boric acid. smolecule.comgoogle.com This process typically involves heating the reactants, leading to the formation of boric esters via condensation reactions. smolecule.com

Temperature and the molar ratio of reactants are critical parameters in the direct condensation synthesis of diethanolamine borate. The reaction is typically conducted at elevated temperatures, generally ranging from 120°C to 230°C. smolecule.comgoogle.com This temperature range is crucial for promoting the condensation reaction and ensuring the removal of water, which drives the equilibrium towards product formation. google.com

Stoichiometry also plays a pivotal role. Using substantially stoichiometric proportions of diethanolamine and boric acid is common practice to achieve high yields. smolecule.comgoogle.com For instance, reacting 105 parts by weight of diethanolamine with 62 parts by weight of boric acid, which represents stoichiometric amounts, and heating the mixture up to 230°C results in a near-theoretical yield of the diethanolamine boric esters. google.com The reaction releases water in the form of steam. google.com It is important not to exceed 230°C to prevent the carbonization of the resulting esters. google.com

The reaction between boric acid and diethanolamine can be exothermic, particularly with the initial addition of boric acid to diethanolamine. dergipark.org.tr In some procedures, the mixture is heated to around 100°C before adding other reactants, and the reaction temperature is carefully controlled as it progresses to higher temperatures. google.com The progress of the reaction can be monitored by the amount of water distilled off. google.com

Table 1: Influence of Reactant Ratios on this compound Synthesis

| Molar Ratio (Boric Acid:Diethanolamine) | Reaction Temperature (°C) | Observations | Reference |

|---|---|---|---|

| 1:2 | 90 | Forms a clear, viscous liquid upon heating with butylethanolamine. | google.com |

| 1:1.5 | Not specified | Analogous reaction with butylethanolamine yields a viscous liquid. | google.com |

| Stoichiometric | Up to 230 | Near theoretical yield, water released as steam. | google.com |

| 3:6 | 130 (starts) - 220 | Reaction with tall oil fatty acids, water is condensed off. | google.com |

In esterification reactions, including the synthesis of borate esters, the removal of water is essential to shift the reaction equilibrium towards the product side. Azeotropic distillation is a common technique employed for this purpose, often utilizing a Dean-Stark apparatus. vt.eduwiley-vch.de A water-carrying agent, or azeotroping agent, is an organic solvent that forms a low-boiling azeotrope with water. This allows for the continuous removal of water from the reaction mixture as it is formed.

While direct heating is often sufficient to drive off water in this compound synthesis, the use of azeotropic agents can be beneficial, especially in multi-step processes or when dealing with less reactive substrates. google.comgoogle.com For instance, in the preparation of more complex borate esters involving successive reactions, azeotropic removal of water is explicitly mentioned. google.comgoogle.com The choice of the water-carrying agent can influence the reaction yield. scite.ai Dehydrating agents like anhydrous magnesium sulfate (B86663) can also be used to remove the water byproduct. vt.eduwiley-vch.de

Multi-Step Synthesis and Derivatization Strategies

Beyond direct condensation, multi-step synthetic routes offer pathways to more complex and tailored this compound structures. These strategies often involve the formation of an intermediate compound that is subsequently functionalized. smolecule.com

A two-step synthesis approach can be employed where an intermediate is first formed by reacting diethanolamine with boric acid. smolecule.com This intermediate can then undergo further modification or derivatization to impart specific properties. smolecule.com For example, a two-step procedure for the deprotection of alkylpinacolyl boronate esters involves transesterification with diethanolamine to form a stable intermediate, which is then hydrolyzed. researchgate.netnih.govacs.org This method is advantageous due to its tolerance of various functional groups and the ease of product isolation. nih.govacs.org

The formation of diethanolamine boronate complexes can also serve as a method to stabilize and purify boronic acids. nih.govwiley-vch.de For instance, crude arylboronic acids can be converted to their stable diethanolamine adducts for easier handling and characterization. wiley-vch.de These stable intermediates can then be used in subsequent reactions, such as Suzuki-Miyaura cross-couplings. nih.gov

This compound can be further reacted with other amines or alcohols to create a variety of derivatives with expanded applications. smolecule.com For example, reaction products can be obtained by reacting boric acid, diethanolamine, and a monoethanolamine at temperatures between 70 to 130°C. google.com The molar ratios of the reactants can be varied to produce different products. google.com Similarly, complex borate esters can be prepared by successively reacting boric acid with a glycol monoether and then with a polyol like diethanolamine. google.comgoogle.com This approach allows for the synthesis of borate esters with tailored structures for specific uses, such as corrosion inhibitors. google.comgoogle.com The combination of diethanolamine with other aminoalcohols, such as triethanolamine, in the reaction with boric acid and fatty acids, leads to complex mixtures with specific properties. google.com

Table 2: Examples of Multi-Component Reactions Involving Diethanolamine and Boric Acid

| Additional Reactants | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Butylethanolamine | Heated to 90°C | Viscous liquid, water-soluble | google.com |

| Pentylethanolamine | Analogous to butylethanolamine reaction | Viscous liquid | google.com |

| Glycol monoether | Successive reaction with azeotropic water removal | Complex borate ester | google.comgoogle.com |

| Tall oil fatty acids, triethanolamine | Heated to 220°C | Complex mixture for corrosion inhibition | google.com |

Scalable Synthesis and Process Development for Diethanolamine Boronic Esters

The development of facile, robust, and scalable processes for the synthesis of diethanolamine boronic esters is crucial for their industrial application. researchgate.netacs.orgsci-hub.se Research has focused on creating simple and standard processes for their synthesis and isolation, often using environmentally sustainable solvents. acs.orgacs.org

The preparation of diethanolamine boronic esters can be achieved through esterification or transesterification of a boronic acid or another boronic ester with diethanolamine. acs.orgsci-hub.seacs.org This approach provides wide access from a variety of reaction types. acs.orgsci-hub.seacs.org A key advantage of diethanolamine boronic esters is their unique physical properties, which facilitate their isolation via crystallization. acs.org Their low solubility in low-to-moderately polar solvents allows for the development of a standard isolation process, which is a significant advantage over other boronic esters like pinacol (B44631) esters. acs.org

Successful manufacturing of diethanolamine boronic esters at the kilogram scale (e.g., 5, 50, and 100 kg batches) has been reported, demonstrating the scalability of these processes. researchgate.netacs.orgsci-hub.se This has been achieved for various diethanolamine boronic esters, indicating the robustness of the developed synthetic protocols. researchgate.netacs.orgsci-hub.se The ability to telescope the synthesis from a solution of the starting boronic acid or ester further enhances the efficiency of the manufacturing process. researchgate.netacs.orgsci-hub.se

Conversion from Organoboranes, Boronic Acids, and Boronic Esters

Diethanolamine borates can be readily prepared from several classes of organoboron compounds, including organoboranes, boronic acids, and boronic esters. researchgate.netsci-hub.se This flexibility allows for a "telescoped" synthesis, where the this compound can be generated directly from a solution containing the precursor without its isolation. researchgate.netacs.orgsci-hub.sesci-hub.se

From Organoboranes: The synthesis of diethanolamine (DEA) boronic esters has been successfully achieved from a variety of isolated or non-isolated organoboranes. researchgate.net Transition metal-catalyzed borylation reactions are a powerful strategy for creating organoboron compounds that can serve as precursors. researchgate.net For instance, hydroboration, the addition of a B-H bond across an unsaturated carbon-carbon bond, is a common method to generate alkylboranes which can then be converted. rsc.org

From Boronic Acids: The reaction of a boronic acid with diethanolamine is a simple and highly efficient method for producing diethanolamine borates. nih.gov Typically, the process involves stirring the boronic acid with diethanolamine in a solvent like dichloromethane (B109758) at room temperature. nih.gov This straightforward procedure often results in a solid product that can be easily isolated in high purity through filtration. nih.gov The stability of the resulting this compound complexes is a significant advantage, particularly for notoriously unstable compounds like 2-pyridyl boronic acids. nih.gov However, steric hindrance can be a limiting factor; for example, 2,6-dimethylphenylboronic acid does not readily form the corresponding this compound due to the bulky methyl groups preventing the formation of the necessary tetrahedral boronate intermediate. nih.gov

From Boronic Esters: Transesterification is a key reaction for converting boronic esters into diethanolamine borates. rsc.org Pinacol boronic esters (Bpin) are the most commonly used starting materials for this conversion. sci-hub.sersc.org The process involves reacting the pinacol ester with diethanolamine, which leads to the displacement of pinacol and the formation of the more stable diethanolamine boronate. rsc.orgvt.edu This reaction is often used as a method for the deprotection of boronic acids, as the resulting diethanolamine adduct is typically a crystalline, bench-stable solid that can be easily purified by filtration and subsequently hydrolyzed under mild acidic conditions if the free boronic acid is desired. rsc.orgresearchgate.netacs.orgnih.gov

| Precursor Type | General Method | Key Features | Reference |

|---|---|---|---|

| Organoboranes | Conversion of isolated or non-isolated organoboranes. | Can be integrated into multi-step synthetic sequences. | researchgate.net |

| Boronic Acids | Direct condensation with diethanolamine, often at room temperature. | Simple, efficient, and high-yielding for many substrates. Isolation is often by filtration. | nih.gov |

| Boronic Esters (e.g., Pinacol Esters) | Transesterification with diethanolamine. | Forms a stable, crystalline solid. Serves as an effective purification/deprotection strategy. | rsc.orgvt.edu |

Transesterification/Transamination Routes for Boronic Ester Synthesis

Transesterification Routes: The transesterification of boronic esters, particularly pinacolyl boronic esters, with diethanolamine is a cornerstone for the synthesis and purification of diethanolamine borates. rsc.orgvt.edu This process is advantageous due to its mild reaction conditions, tolerance of various functional groups, short reaction times, and the ease of product isolation. vt.edu The reaction is typically performed by adding diethanolamine to a solution of the pinacolyl boronic ester in a solvent like diethyl ether. acs.orgnih.gov A white precipitate of the diethanolamine boronate often forms within minutes, which can then be isolated by simple filtration. acs.orgnih.gov

The driving force for this reaction can be entropic, especially when converting from other cyclic boronic esters to the diethanolamine adduct. sci-hub.se The stability of the resulting this compound, which features an internal dative bond from the nitrogen atom to the boron atom, makes its formation favorable. wiley-vch.de Research has demonstrated the successful transesterification for substrates containing various functional groups, including methyl, benzyl, and tert-butyl esters, with yields ranging from 72-88%. vt.edu

Transamination Routes: While transesterification is the primary route to diethanolamine borates from esters, transamination reactions are also significant in boron chemistry. pageplace.de Transamination involves the reaction of a boron compound with an amine, displacing another amino group. pageplace.de However, in the context of this compound, transamination is more commonly described as a subsequent reaction rather than a primary synthesis route. For example, after forming the diethanolamine boronate, it can undergo further functionalization through acid-mediated hydrolysis and subsequent transesterification or transamination to yield a diverse range of new boron-containing derivatives. researchgate.net The direct synthesis of this compound via a transamination pathway from an amino-boron precursor is less commonly reported compared to the highly efficient esterification and transesterification methods.

| Starting Material | Reagent | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| Pinacolyl Boronic Ester | Diethanolamine | Ether or other organic solvent, room temperature. | Formation of a crystalline diethanolamine boronate precipitate; serves as a deprotection/purification step. | acs.orgnih.gov |

| Diisopropylboronic Ester | Diethanolamine | Reaction conditions are selected to drive the equilibrium. | Successful synthesis where pinacol ester precursors fail, likely driven by entropy. | sci-hub.se |

Reaction Kinetics and Mechanistic Studies of this compound Formation

The formation of this compound is a thermodynamically driven process, resulting in a stable heterocyclic structure. wiley-vch.de The mechanism involves the interaction of the diethanolamine with a boron precursor, such as boric acid or a boronic ester.

When reacting diethanolamine with boric acid, the process is a condensation reaction where water is eliminated. google.comgoogle.com The reaction typically begins at temperatures around 130°C and can be heated up to 230°C to ensure a rapid reaction and complete removal of water, which drives the equilibrium towards the ester product. google.comgoogle.com For each mole of boric acid, up to three moles of water can be formed and removed. google.com The reaction is believed to occur between the hydroxyl groups of boric acid and the hydroxyethyl (B10761427) groups of diethanolamine, rather than the amine group. google.com

In the case of transesterification from a boronic ester like a pinacol ester, the reaction proceeds through a tetracoordinate boronate intermediate. nih.gov The diethanolamine acts as a bidentate ligand, chelating to the boron atom. rsc.org The inherent low solubility of the resulting diethanolamine boronic ester in many common organic solvents is a key driving force for the reaction. sci-hub.se As the stable product crystallizes out of the solution, it shifts the equilibrium, promoting the forward reaction and leading to high yields. sci-hub.se The crystal structure of these compounds reveals strong intermolecular hydrogen bonding, which contributes to their high degree of crystallinity and stability. researchgate.net

| Aspect | Description | Reference |

|---|---|---|

| Reactants | Diethanolamine and a boron source (e.g., boric acid, boronic ester). | google.comgoogle.com |

| Reaction Type | Condensation (from boric acid) or Transesterification (from boronic ester). | rsc.orggoogle.com |

| Key Intermediate | Tetracoordinate boronate species. | nih.gov |

| Driving Force | Formation of a stable heterocyclic product, removal of a byproduct (water or alcohol), and often, precipitation of the product from the reaction mixture. | sci-hub.segoogle.com |

| Reaction Conditions | From room temperature (for transesterification) to elevated temperatures (130-230°C for condensation with boric acid). | nih.govgoogle.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the chemical bonds present in diethanolamine (B148213) borate (B1201080). rsc.orgresearchgate.net The FT-IR spectrum of diethanolamine borate displays characteristic absorption bands that confirm its structure. rsc.org

Key features observed in the FT-IR spectrum include a band corresponding to N-H stretching vibrations around 3400 cm⁻¹ and a peak at approximately 1247 cm⁻¹ which is attributed to the C-N-C bonds. rsc.org The presence of strong absorption peaks in the region of 1430-1355 cm⁻¹, specifically a strong peak at 1358 cm⁻¹, confirms the existence of B-O bonds. rsc.org Additionally, a characteristic absorption peak for the C-O stretching vibration in the borate ester is observed at 1108 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the –CH₂ groups are assigned to bands near 2958 cm⁻¹ and 2873 cm⁻¹, respectively. rsc.org

The vibrational modes involving the boron atom are of particular interest in understanding the core structure of this compound. A significant feature in the FT-IR spectrum is the strong absorption peak observed at 1358 cm⁻¹, which is characteristic of the B-O bond stretching vibration. rsc.org The region between 1430 cm⁻¹ and 1355 cm⁻¹ is generally associated with B-O infrared absorptions. rsc.org

The FT-IR spectrum of this compound clearly indicates the presence of the diethanolamine ligand through its characteristic vibrational modes. A distinct band at approximately 3400 cm⁻¹ is assigned to the N-H stretching vibration. rsc.org Furthermore, a peak at 1247 cm⁻¹ corresponds to the vibrations of the C-N-C bonds within the diethanolamine backbone. rsc.org The presence of these bands, alongside the B-O stretching vibrations, confirms the successful reaction between boric acid and diethanolamine to form the target compound. rsc.org

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching | ~3400 |

| Asymmetric –CH₂ Stretch | ~2958 |

| Symmetric –CH₂ Stretch | ~2873 |

| B-O Stretching | 1358 |

| C-N-C Bonds | 1247 |

| C-O Stretching | 1108 |

This table summarizes the key FT-IR absorption bands for this compound, based on data from scientific literature. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the molecular structure of this compound in solution. scite.airesearchgate.net By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹¹B, a comprehensive picture of the compound's connectivity and spatial arrangement can be constructed. scite.airesearchgate.netnih.gov

¹H and ¹³C NMR spectroscopy are essential for characterizing the organic diethanolamine ligand within the borate complex. scite.ainih.gov In the ¹H NMR spectrum of a related butylboronate diethanolamine complex, signals for the diethanolamine protons appear as broad singlets at 2.79, 3.26, 3.88, and 3.98 ppm, with an additional multiplet for the N-H proton between 4.80-4.98 ppm. orgsyn.org The ¹³C NMR spectrum for the same compound shows signals for the diethanolamine carbons at 51.4 and 62.5 ppm. orgsyn.org These chemical shifts are indicative of the specific electronic environment of each proton and carbon atom, confirming the integrity of the diethanolamine framework upon complexation with boron. orgsyn.org

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 2.79 (br s), 3.26 (br s) | Methylene (B1212753) protons adjacent to Nitrogen |

| ¹H | 3.88 (br s), 3.98 (br s) | Methylene protons adjacent to Oxygen |

| ¹H | 4.80-4.98 (m) | N-H proton |

| ¹³C | 51.4 | Carbon adjacent to Nitrogen |

| ¹³C | 62.5 | Carbon adjacent to Oxygen |

This table presents typical ¹H and ¹³C NMR chemical shifts for the diethanolamine moiety in a borate complex, as reported in the literature. orgsyn.org

¹¹B NMR spectroscopy is uniquely suited for probing the environment around the boron atom. scite.ailube-media.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edu Boronic acids typically have sp² hybridized boron atoms, while boronate esters, especially those with N-B coordination, feature tetracoordinated, sp³ hybridized boron centers. mdpi.com

In the case of this compound, where an intramolecular N→B dative bond is formed, the boron atom becomes tetracoordinate. vt.edu This change in coordination from trigonal (in boric acid) to tetrahedral results in a characteristic upfield shift in the ¹¹B NMR spectrum. sdsu.edu For instance, the ¹¹B NMR signal for a butylboronate diethanolamine complex appears at 13.1 ppm, indicating a tetracoordinate environment. orgsyn.org In aqueous solutions, the interaction between boric acid and diethanolamine can lead to a mixture of species, including a four-coordinated boron-nitrogen compound, which is hydrolytically stable. mdpi.comresearchgate.net Studies have shown that the ¹¹B NMR chemical shift can distinguish between different borate species in solution. researchgate.netresearchgate.net For example, in some systems, a signal around +18 ppm may indicate a borate group, while signals between -8 to -19 ppm can be assigned to an N–BH₃ group. researchgate.net

Dynamic NMR (DNMR) techniques can be employed to study the dynamic processes occurring in molecules, such as conformational changes and bond dissociation. colab.ws For compounds like this compound, DNMR can provide insights into the stability of the N→B coordination bond. researchgate.net

Studies on similar N→B coordinated systems have shown that the N-B bond can undergo dissociation. colab.ws Variable-temperature NMR experiments can reveal the energetics of this process. For instance, the observation of dynamic behavior in the NMR spectra as a function of temperature allows for the calculation of the free activation enthalpy for the N-B bond dissociation. researchgate.net In some cases, the inversion of the heterocyclic ring proceeds through the opening of the N-B bond, followed by ring inversion and re-closure of the coordinate bond. researchgate.net The stability of this N-B bond can be influenced by factors such as the rigidity of the structure and the basicity of the nitrogen atom. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound derivatives and analyzing their fragmentation patterns. This technique provides direct evidence for the successful synthesis of the target compound.

In one study, a nitrogen-containing borate ester (DEBE), synthesized from boric acid, diethanolamine, and an alkylphenol polyoxyethylene ether, was analyzed by mass spectrometry using a direct insertion technique. rsc.org The analysis confirmed the molecular weight of the synthesized product, which was in close agreement with the theoretical value, thereby verifying the formation of the intended double five-member-ring structure. rsc.org

Table 1: Molecular Weight and Elemental Analysis of a this compound Ester (DEBE)

| Compound | Analysis Type | Molecular Weight | C (%) | H (%) | N (%) |

| DEBE | Experimental | 494 | 63.74 | 9.30 | 2.53 |

| Theoretical | 494.44 | 63.15 | 9.17 | 2.83 | |

| Data sourced from a study on N-containing borate esters. rsc.org |

Other analytical methods, such as gas-liquid chromatography linked with mass spectrometry, have also been employed to identify and analyze this compound components, particularly in complex mixtures like industrial fluids. uclan.ac.ukresearchgate.net

Advanced Surface Characterization Techniques (e.g., XPS) for Interfacial Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org This makes it particularly valuable for studying the interfacial chemistry of this compound derivatives, especially in applications like lubrication where surface interactions are paramount. researchgate.netrsc.org

In tribological studies, XPS has been used to analyze the chemical composition of worn steel surfaces lubricated with oils containing this compound esters. rsc.orgx-mol.com The analysis revealed the formation of a protective tribofilm on the metal surface. researchgate.net High-resolution XPS scans of the B1s, O1s, N1s, and Fe2p regions showed the presence of beneficial lubricating compounds such as Boron Nitride (BN) and Boron Oxide (B₂O₃) within this film. researchgate.net The formation of this film, generated through tribochemical reactions during friction, is credited with enhancing the anti-wear and friction-reducing properties of the lubricant. researchgate.net

Table 2: XPS Analysis of Tribofilm from a this compound Ester

| Element | Detected Species | Significance |

| Boron (B) | B₂O₃, BN | Excellent lubricants, reduce friction and wear. researchgate.net |

| Nitrogen (N) | BN | Improves hydrolysis stability and forms part of the hard, protective film. researchgate.net |

| Iron (Fe) | Fe₂O₃, FeO | Indicates interaction with the steel substrate. |

| This table summarizes findings from XPS analysis of worn surfaces lubricated with fatty acid diethanolamide borate esters. researchgate.net |

Crystallographic Studies and Solid-State Structural Characterization

The three-dimensional arrangement of atoms in this compound compounds is elucidated through crystallographic and solid-state characterization techniques, including Powder X-ray Diffraction (PXRD) and Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR).

Crystallographic Studies (PXRD)

X-ray crystallography on single crystals of diethanolamine boronic esters has provided definitive structural confirmation. For instance, the structure of a 2-diethanolaminoboron-substituted 1,3-diene was confirmed by X-ray crystallography, revealing it as a white, needle-like solid. beilstein-journals.orgbeilstein-journals.org Similarly, the crystal structure of the diethanolamine adduct of phenylboronic acid confirmed a key structural feature: a transannular dative bond between the nitrogen and boron atoms (B←N), with a measured bond length of 1.67 Å. wiley-vch.de This intramolecular coordination results in a stable, bicyclic structure. wiley-vch.deresearchgate.net

Powder X-ray Diffraction (PXRD) is a related technique used to identify crystalline phases and obtain structural information from polycrystalline powders. springernature.com It serves as a fingerprinting method to confirm the amorphous or crystalline nature of synthesized borate materials and to identify the phases present. scirp.orgresearchgate.net For example, PXRD is routinely used to check that glass systems prepared by melt-quenching are in a pure non-crystalline phase. scirp.org

Solid-State NMR (MAS NMR)

Solid-state NMR, particularly ¹¹B MAS NMR, is a powerful tool for probing the local environment of boron atoms in these compounds. acs.orgmdpi.com Boron can exist in either a three-coordinate (trigonal planar) or a four-coordinate (tetrahedral) state, and NMR can distinguish between these environments. stanford.edursc.org

Studies on the reaction products of boric acid and diethanolamine show that the resulting material can be a mixture of species. researchgate.net ¹¹B NMR spectroscopy identified the presence of both a three-coordinated boron atom in a borate ether and a four-coordinated boron atom in diethanolamine(N→B)-trihydroxyborate. researchgate.net The four-coordinated species is characterized by the dative B←N bond. researchgate.net The relative ratio of these species can be quantified. researchgate.net

High-field MAS NMR experiments provide better resolution, allowing for the distinction between multiple, subtly different boron sites within a crystal lattice. mdpi.com The chemical shift (δiso), nuclear quadrupole coupling constant (CQ), and other tensor parameters obtained from ¹¹B solid-state NMR spectra provide detailed insights into the electronic structure and bonding at the boron nucleus. acs.org For example, ¹³C NMR of a this compound derivative showed that the signal for the carbon atom adjacent to the tetravalent boron is often unobserved due to quadrupolar broadening, a characteristic feature of such structures. beilstein-journals.org

Advanced Mechanistic Investigations

Elucidation of Boron-Nitrogen Coordination in Reaction Products

The reaction between diethanolamine (B148213) and boric acid results in the formation of a coordination compound, specifically diethanolamine(N→B)-trihydroxyborate. researchgate.netmdpi.com In this product, a dative bond is formed between the nitrogen atom of diethanolamine and the boron atom of boric acid. This coordination changes the hybridization of the boron atom from sp² to sp³, resulting in a tetracoordinate boron center. researchgate.netmdpi.com Spectroscopic methods such as IR, ¹H NMR, and ¹¹B NMR have been instrumental in confirming the N→B coordination in the reaction products. researchgate.net The formation of this bond is a key feature that dictates the subsequent structure and stability of the resulting compounds.

Following the initial formation of the coordinated intermediate, diethanolamine(N→B)-trihydroxyborate, a subsequent intramolecular condensation reaction occurs, particularly upon drying. researchgate.net This process involves the elimination of water molecules and leads to the formation of a stable cyclic structure. researchgate.net The resulting product is a bicyclic diethanolamine borate (B1201080) ester, which is a type of dioxazaborocane. researchgate.net These compounds are often crystalline solids with well-defined melting points, which facilitates their purification and characterization. wiley-vch.de

The stability of diethanolamine borate esters is significantly enhanced by the presence of an intramolecular coordination bond between the nitrogen atom's lone pair of electrons and the vacant p-orbital of the boron atom. wiley-vch.de This interaction leads to the formation of a stable five-membered ring structure. semanticscholar.orgnih.gov This internal coordination reduces the Lewis acidity of the boron center and provides steric hindrance, which in turn makes the boronic ester less susceptible to hydrolysis compared to other boronic esters that lack this feature. wiley-vch.desemanticscholar.org The stability of this five-membered ring is a crucial factor in the utility of diethanolamine borates as protecting groups for boronic acids and in various applications where hydrolytic stability is desired. wiley-vch.denih.gov

Dissociation Processes of Borate Anions in Aqueous and Non-Aqueous Media

In non-aqueous media, the dissociation of borate anions is generally less favored. The stability of the intramolecularly coordinated this compound ester structure makes it less prone to dissociation in organic solvents. wiley-vch.de This property is advantageous for its use in organic synthesis where the integrity of the boronic ester is required.

Catalytic Mechanisms Involving this compound Esters

Borate esters, including those derived from diethanolamine, have emerged as effective catalysts for various organic transformations, most notably in amidation reactions. nih.govucl.ac.uk Their catalytic activity stems from the Lewis acidic nature of the boron atom.

Boronic acids and their ester derivatives are recognized as mild Lewis acids due to the electron-deficient nature of the sp²-hybridized boron atom. wiley-vch.descispace.com In catalysis, the borate ester acts as a Lewis acid to activate a substrate. For instance, in amidation reactions, the borate ester is proposed to activate the carboxylic acid by coordinating to the carbonyl oxygen. ucl.ac.uk This Lewis acid-base interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. The general mechanism involves the formation of an "ate" complex, where the boron becomes tetracoordinate and negatively charged, which facilitates the subsequent reaction steps. ucm.es

Kinetic studies have provided valuable insights into the mechanism of borate-catalyzed amidation reactions. nih.govucl.ac.uk These studies have demonstrated that borate esters can significantly accelerate the rate of amide formation compared to the uncatalyzed thermal reaction. ucl.ac.uk The reaction is believed to proceed through the formation of mono- or di-acyloxyboron intermediates. ucl.ac.uk

A proposed catalytic cycle for amidation using borate esters involves the following key steps:

Activation: The borate ester reacts with the carboxylic acid to form an acyloxyboron species and releases an alcohol.

Nucleophilic Attack: The amine attacks the activated carbonyl group of the acyloxyboron intermediate.

Product Formation and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to yield the amide product and regenerates the boron-containing catalyst.

The catalytic efficiency is influenced by the structure of the borate ester and the nature of the amine and carboxylic acid substrates. nih.gov For example, certain borate esters show higher reactivity with challenging substrates, such as those containing coordinating groups. nih.gov

The table below summarizes key findings from research on this compound and related compounds.

| Topic | Key Finding | Reference |

| B-N Coordination | Formation of a dative N→B bond in diethanolamine(N→B)-trihydroxyborate, leading to a tetracoordinate boron atom. | researchgate.netmdpi.com |

| Cyclic Structure | Intramolecular condensation of the initial product leads to a stable bicyclic this compound ester. | researchgate.netresearchgate.net |

| Stabilization | A five-membered ring formed by intramolecular N→B coordination enhances the hydrolytic stability of the ester. | wiley-vch.desemanticscholar.orgnih.gov |

| Dissociation | In aqueous solution, anions are the primary charge carriers. Dissociation is pH-dependent, favoring [B(OH)₄]⁻ in alkaline media. | researchgate.netwikipedia.orgresearchgate.net |

| Catalysis | Borate esters act as Lewis acid catalysts, activating carboxylic acids in amidation reactions. | nih.govucl.ac.ukucl.ac.uk |

| Kinetics | Amidation proceeds via acyloxyboron intermediates. The reaction rate is dependent on the specific borate ester and substrates. | nih.govucl.ac.uk |

Rationalizing Catalyst Deactivation Mechanisms

In catalytic processes utilizing boronic esters, such as those in Suzuki-Miyaura cross-coupling reactions, catalyst deactivation is a critical factor affecting efficiency and reusability. While research specifically detailing the deactivation mechanisms in the presence of this compound is limited, principles from related palladium-catalyzed reactions offer significant insights.

A primary deactivation pathway for palladium catalysts involves the alteration of the active catalytic species. researchgate.net The aggregation of palladium nanoparticles can reduce the available catalytically active surface area, diminishing reaction rates. researchgate.net Another common issue is the strong adsorption of the cross-coupling product onto the catalyst's surface, which can block active sites and inhibit subsequent catalytic cycles. researchgate.net This is particularly noted in catalysts supported on hydrophobic materials. researchgate.net

In the context of Suzuki-Miyaura reactions, the stability of the ligands associated with the palladium center is crucial. For some catalyst systems, it has been suggested that bidentate ligands are necessary to prevent the binding of substrates or products to Pd(II) intermediates, which would otherwise lead to catalyst deactivation. nih.gov However, other studies have demonstrated that highly active and long-lived catalysts can be achieved with specific monophosphine ligands, which are less prone to certain deactivation pathways. nih.govresearchgate.net The nature of the boronic acid derivative itself can also play a role; for instance, the presence of impurities or the generation of species that coordinate strongly to the palladium center can act as catalyst poisons. acs.org

Reaction Mechanisms of Hydrolysis and Hydrolytic Stability Factors

The hydrolytic stability of borate esters is a crucial property, particularly for their application in aqueous environments or as lubricant additives where exposure to moisture is common. researchgate.netasianpubs.org The hydrolysis of a borate ester is a reversible reaction that yields the corresponding boronic acid and alcohol. researchgate.net This process is typically initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom. asianpubs.orgacs.org

This compound exhibits notable resistance to hydrolysis due to its unique bicyclic structure. acs.orgrsc.org The formation of an intramolecular dative bond between the nitrogen atom of the diethanolamine backbone and the boron atom (N→B) is key to this stability. acs.orgresearchgate.netacs.org This coordination changes the hybridization of the boron atom from sp² to sp³, making it less electrophilic and thus less susceptible to attack by water. acs.orgacs.org This internal stabilization effectively shields the boron center, significantly slowing the rate of hydrolysis compared to acyclic borate esters. asianpubs.orgacs.org

Several factors influence the hydrolytic stability of borate esters:

Intramolecular B-N Coordination: The presence of a dative B-N bond, as seen in this compound, creates a more stable tetrahedral boron center, which is a primary factor in resisting hydrolysis. acs.orgacs.orgacs.orgresearchgate.net

Steric Hindrance: Increased steric bulk around the boron atom can physically hinder the approach of water molecules, thereby increasing hydrolytic stability. acs.orgresearchgate.net For instance, boronic esters derived from bulky diols like pinacol (B44631) are generally more robust than those from simpler diols. acs.orgresearchgate.net

Molecular Rigidity: A more rigid molecular structure can also contribute to hydrolysis resistance by impeding the conformational changes required during the nucleophilic attack by water. acs.org

| Factor | Effect on Hydrolytic Stability | Mechanism |

|---|---|---|

| Intramolecular B-N Dative Bond | Increases | Reduces electrophilicity of the boron atom by changing its hybridization from sp² to sp³. acs.orgacs.org |

| Steric Hindrance | Increases | Physically blocks the nucleophilic attack of water on the boron center. acs.orgresearchgate.net |

| Molecular Rigidity | Increases | Resists the necessary stereochemical changes during the hydrolysis reaction pathway. acs.org |

Stereochemical Control and Asymmetric Induction in Boronic Ester Reactions

Boronic esters are fundamental tools in modern organic synthesis for constructing complex molecules with precise three-dimensional arrangements. rsc.orgacs.orgiupac.org The ability to control stereochemistry is paramount, and chiral boronic esters, often formed from chiral diols, are frequently employed to induce asymmetry in chemical reactions. rsc.orgbristol.ac.uk This substrate-controlled approach allows for the generation of new stereogenic centers with a high degree of predictability. bristol.ac.uk An alternative, reagent-controlled strategy uses chiral reagents to react with achiral boronic esters, again leading to enantiomerically enriched products. bristol.ac.uk

Kinetic resolution is a powerful method for separating a mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. dtic.milresearchgate.net In the context of boronic esters, a racemic mixture of a substrate can be resolved by reacting it with a chiral boronic ester, leading to the preferential transformation of one enantiomer over the other. dtic.mil For example, highly enantioenriched secondary allyl boronates have been obtained through the kinetic resolution of their racemic mixtures. researchgate.net These resolved, stable boronate reagents can then be used in subsequent stereoselective syntheses, such as the preparation of homoallylic amines, with excellent transfer of chirality. researchgate.net The success of this method relies on the significant difference in the energy of the diastereomeric transition states, which dictates the rate at which each enantiomer reacts. dtic.mil

Convergent synthesis is a strategy that involves preparing complex molecules by joining smaller, pre-synthesized fragments in the later stages of a synthetic sequence. This approach is often more efficient than linear synthesis. Boronic esters are exceptionally well-suited for this purpose, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.orgresearchgate.net The stability of boronic esters, especially robust variants like pinacol esters, allows them to be carried through multiple synthetic steps before the key coupling reaction. researchgate.net This enables the convergent connection of two complex chiral chains, one functionalized as a boronic ester and the other as an appropriate coupling partner (e.g., an organohalide), to rapidly assemble the target molecule. rsc.orgresearchgate.net Bicyclic boronates, which share stability features with this compound, have been synthesized convergently through cascade cross-coupling/cyclization protocols, highlighting the power of this strategy for creating complex, functionalized boron heterocycles. rsc.orgrsc.orgresearchgate.net

Tribochemical Reaction Mechanisms and Interfacial Adsorption Phenomena

This compound is utilized as an effective lubricant additive, primarily for its anti-wear and friction-reducing properties. rsc.orgrsc.orgnih.govresearchgate.net Its performance is governed by its behavior at the interface between moving surfaces, where it undergoes tribochemical reactions and forms protective films through adsorption. researchgate.netkoreascience.kr Under the high-pressure and high-temperature conditions of friction, these additives decompose and react with the metal surface to form a durable boundary film. koreascience.krresearchgate.net This film, which can be composed of species like boron oxides and iron compounds, prevents direct metal-to-metal contact, thereby minimizing wear and reducing friction. koreascience.kr

The tribological mechanism can be summarized in two main theories:

Deposition Film Theory: The borate ester undergoes decomposition, polymerization, and condensation on the friction surface, creating a deposited film of reaction products. researchgate.net

Boronization Theory: Active boron atoms produced from the decomposition of the ester can permeate the metal surface, forming hard, wear-resistant compounds like iron borides (Fe₂B). koreascience.kr

X-ray photoelectron spectroscopy (XPS) analyses of worn surfaces have confirmed the presence of boron-containing species, such as BN, B-OH, and boron oxides (BOx), indicating that the additive decomposes and reacts at the interface. nih.gov

In a fully formulated lubricant, various additives vie for a position on the metal surfaces. The effectiveness of this compound is therefore dependent on its ability to compete for adsorption sites. rsc.orgrsc.orgresearchgate.net The polarity of the additive relative to the base oil and other additives is a determining factor in this competition. rsc.orgrsc.orgresearchgate.net

| Base Oil | Relative Polarity | Competitive Adsorption Outcome for this compound (DEBE) | Resulting Anti-Wear Performance |

|---|---|---|---|

| Liquid Paraffin (B1166041) (LP) | Low | DEBE adsorbs effectively onto the metal surface. rsc.orgrsc.org | Good anti-wear properties. rsc.orgrsc.org |

| Poly-alpha-olefin (PAO) | Low | DEBE adsorbs effectively onto the metal surface. rsc.orgrsc.org | Good anti-wear properties. rsc.orgrsc.org |

| Dioctyl Sebacate (B1225510) (DIOS) | High | DIOS preferentially adsorbs, hindering DEBE adsorption. rsc.orgrsc.org | Decreased anti-wear ability compared to base oil alone. rsc.orgrsc.org |

Formation of Composite Boundary Lubrication Films

The efficacy of this compound and its derivatives as lubricant additives is largely attributed to their ability to form a composite boundary lubrication film on friction surfaces. This film is a result of complex physical and chemical processes that occur at the interface of sliding metal components under boundary lubrication conditions. The formation mechanism primarily involves the adsorption of the additive molecules onto the metal surface, followed by tribochemical reactions that create a durable, protective layer. researchgate.net

The initial step in the formation of the boundary film is the physical and chemical adsorption of the this compound molecules onto the lubricated metal surfaces. rsc.org The polarity of the this compound additive, which can be influenced by the length of its fatty acid carbon chains, plays a crucial role in its adsorption characteristics and solubility in different base oils. researchgate.netresearchgate.net For instance, derivatives with longer carbon chains may exhibit better solubility and form thicker multilayer viscoelastic adsorption films in less polar base oils like poly-alpha-olefin (PAO). researchgate.net There is a competitive adsorption process between the additive and the base oil molecules. rsc.org In base oils with lower polarity, such as liquid paraffin (LP) or PAO, the this compound additive, having a higher polarity, preferentially adsorbs onto the metal surface. rsc.org

Following adsorption, the frictional heat and pressure at the contact points trigger tribochemical reactions. researchgate.netresearchgate.net The this compound molecules decompose and react with the metal surface and other active elements like oxygen. rsc.org This process leads to the in-situ formation of a complex, multi-layered protective film. rsc.orgresearchgate.net This resulting tribofilm is a composite material, typically consisting of both inorganic and organic compounds that work synergistically to reduce friction and wear. rsc.orgplos.org

Research utilizing X-ray Photoelectron Spectroscopy (XPS) has provided detailed insights into the chemical composition of these tribofilms. Analysis of worn steel surfaces lubricated with this compound-containing oils has consistently identified the presence of specific chemical species. rsc.orgresearchgate.net

The table below summarizes the typical components identified in the boundary lubrication films formed by this compound additives.

| Film Component | Chemical Formula / Type | Role in Lubrication | Source |

| Boron Trioxide | B₂O₃ | Excellent solid lubricant, reduces friction and wear. | rsc.orgresearchgate.netresearchgate.net |

| Iron Oxides | Fe₂O₃, Fe₃O₄ | Forms a protective oxide layer, preventing direct metal-to-metal contact. | rsc.orgresearchgate.net |

| Boron Nitride | BN | A stable, hard material that improves the anti-wear properties of the film. | researchgate.netresearchgate.net |

| Organic Nitrogen Compounds | N-containing compounds | Contribute to the protective film, enhancing adsorption and film integrity. | rsc.orgplos.org |

| Polyoxyethylene Ether Moieties | Organic polymer chains | Form part of the organic protective film. | rsc.org |

The composition of the boundary film can be influenced by the specific formulation of the this compound derivative and the type of base oil used. For example, studies comparing the performance of a this compound ester (DEBE) in different base oils like liquid paraffin (LP), poly-alpha-olefin (PAO), and dioctyl sebacate (DIOS) revealed significant differences in film formation. rsc.org While effective antiwear films containing B₂O₃ and Fe₂O₃ were formed in LP and PAO, the boron element was not detected on the wear scar when DIOS was the base oil. rsc.org This was attributed to the higher polarity of the DIOS base oil, which adsorbed preferentially onto the metal surface, hindering the adsorption and subsequent reaction of the DEBE additive. rsc.org

The synergy between the different components of the tribofilm is crucial for its effectiveness. The combination of hard, wear-resistant inorganic compounds like boron nitride and iron oxides, along with the easily shearable, friction-reducing layers of boron trioxide and organic compounds, creates a robust and durable boundary lubrication film. researchgate.netplos.org This composite structure, comprising physical adsorption films, chemical adsorption films, and chemical reaction films, effectively separates the sliding surfaces, thereby improving the anti-wear and friction-reducing properties of the lubricant. researchgate.net

Detailed findings from XPS analysis of a worn steel surface lubricated with a this compound ester in liquid paraffin are presented in the table below.

| Element | Binding Energy (eV) | Inferred Chemical Species |

| Boron (B1s) | 192.0 | B₂O₃ |

| Oxygen (O1s) | 532.4 | B₂O₃ |

| Iron (Fe2p) | Not specified | Fe₂O₃ |

| Nitrogen (N1s) | Not specified | N-containing organic compounds |

Data sourced from a study on a this compound ester (DEBE) additive in liquid paraffin under a 200 N load. rsc.org

Theoretical and Computational Chemistry of Diethanolamine Borate Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a fundamental pillar in understanding the three-dimensional arrangement of atoms and the distribution of electrons within diethanolamine (B148213) borate (B1201080) molecules. northwestern.eduwavefun.comarxiv.orggoogle.com These calculations provide insights that are often difficult or impossible to obtain through experimental methods alone.

Evaluation of Isomer Stability and Conformation

Diethanolamine borates can exist in various spatial arrangements, known as isomers and conformers. Theoretical calculations are crucial in determining the relative stability of these different forms. For instance, in chiral 1,3-dienylborates derived from diethanolamine, the conformational stability is noted to be low at ambient temperatures, leading to an equilibrium mixture of diastereomers. clockss.org The substitution pattern on the nitrogen atom can influence this stability; replacing a methyl group with a hydrogen atom is predicted to increase conformational stability. clockss.org

Studies on related borate complexes, such as those with N-methyliminodiacetic acid (MIDA), highlight the impact of the ligand structure on conformational rigidity. While MIDA boronates exhibit remarkable conformational rigidity even at high temperatures, the analogous diethanolamine adducts show coalescence of diastereotopic methylene (B1212753) protons at much lower temperatures (23 to 60 °C), indicating greater conformational flexibility. nih.gov This flexibility is a key factor in the differing reactivity between these two classes of boronates. nih.gov The formation of different isomers can also be influenced by the reaction conditions, such as the solvent used. researchgate.net

Here is a data table summarizing the conformational behavior of Diethanolamine Borate Adducts compared to MIDA Boronates:

| Feature | Diethanolamine Adducts | MIDA Boronates | Reference |

| Conformational Flexibility | High | Low | nih.gov |

| Coalescence Temperature of Methylene Protons | 23 - 60 °C | No coalescence up to 150 °C | nih.gov |

| Stability to Silica Gel | Unstable | Stable | nih.gov |

| Reactivity in Cross-Coupling | Reactive | Stable | nih.gov |

Analysis of Molecular Orbitals, Electrophilicity, and Nucleophilicity

The electronic behavior of this compound is dictated by its molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comphyschemres.org The HOMO represents the region of highest electron density and is associated with the molecule's nucleophilic character, or its ability to donate electrons. youtube.com Conversely, the LUMO indicates the region most susceptible to accepting electrons, defining its electrophilic character. youtube.com

Computational analyses reveal that in this compound systems, the boron atom, with its vacant p-orbital, is a primary electrophilic site. scispace.com The nitrogen and oxygen atoms, with their lone pairs of electrons, contribute to the nucleophilic nature of the molecule. The specific arrangement of these orbitals and their energy levels can be finely tuned by the substituents on the diethanolamine backbone and the group attached to the boron atom. This tuning of electronic properties is fundamental to the reactivity of these compounds in various chemical transformations. rsc.org

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the reactivity of diethanolamine borates and to map out the energetic landscapes of their reaction pathways. researchgate.nettechscience.com DFT calculations provide valuable information on the transition states and intermediates involved in chemical reactions, offering a mechanistic understanding at the molecular level. researchgate.net

Prediction of Torsional and Rotational Barriers

The flexibility of the this compound structure is characterized by the energy barriers to rotation around its chemical bonds. DFT calculations can accurately predict these torsional and rotational barriers. researchgate.net For example, in a 2-diethanolaminoboron-substituted 1,3-diene, the molecule was found to exist in the s-trans conformation in the solid state, a preference attributed to intermolecular hydrogen bonding. beilstein-journals.org In solution, however, the rotational barrier between the s-trans and s-cis conformers is a key factor in its reactivity in reactions like the Diels-Alder cycloaddition. beilstein-journals.org The computational prediction of these barriers helps in understanding and predicting the outcomes of such reactions. researchgate.net

Modeling Charge Transfer and Electron Density Distribution

DFT is instrumental in visualizing and quantifying the distribution of electron density within the this compound molecule and how this distribution changes during a chemical reaction. arxiv.orgdiva-portal.orgresearchgate.net This modeling of charge transfer is crucial for understanding the nature of chemical bonds and the reactivity of different sites within the molecule. science.gov

In diethanolamine borates, a significant charge transfer occurs from the nitrogen atom to the boron atom, forming a dative B-N bond. techscience.com The electron density distribution, calculated through DFT, can show the degree of this charge transfer and how it is influenced by the surrounding chemical environment. For instance, in the hydrolysis of borate esters, DFT studies have shown that the presence of water molecules can stabilize transition states, and the charge distribution shifts as the reaction progresses. techscience.commdpi.com These models provide a detailed picture of the electronic rearrangements that drive chemical reactivity. arxiv.org

Simulation of Dissociation Processes and Ionic Conductivity

Computational simulations, often in conjunction with DFT, are employed to study the dissociation of this compound in solution and its resulting ionic conductivity. researcher.lifelut.fi These simulations can model the interactions between the borate species and solvent molecules, providing insights into the mechanisms of ion transport.

The dissociation of the B-N bond or the hydrolysis of the borate ester can lead to the formation of ionic species. techscience.com Molecular dynamics simulations can track the movement of these ions over time, allowing for the calculation of properties like diffusion coefficients and, ultimately, ionic conductivity. lut.fi Understanding these processes is particularly relevant in applications where diethanolamine borates are used in solution, such as in electrolytes or as catalysts in aqueous media. The ability to simulate these dynamic processes provides a theoretical foundation for designing this compound systems with tailored conductivity properties.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The computational prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, serves as a powerful tool for the structural elucidation of complex molecules like this compound. nih.gov Density Functional Theory (DFT) calculations, often coupled with the Gauge-Including Atomic Orbital (GIAO) or Gauge-Invariant Atomic Orbital (GIAO) method, have become a standard framework for predicting NMR chemical shifts (¹H, ¹³C, and ¹¹B) with a useful degree of accuracy. nih.govworktribe.com These theoretical approaches are instrumental in assigning experimental spectra, determining stereochemistry, and understanding conformational dynamics. nih.gov

For organoboron compounds and borate esters, DFT methods have been systematically evaluated to establish reliable protocols for chemical shift prediction. worktribe.comnih.gov The accuracy of these predictions is highly dependent on the chosen combination of the functional and basis set (FBS), as well as the treatment of solvent effects. nih.govnih.gov Studies on borate esters of polyols, which are structurally analogous to this compound, have shown that including implicit solvation models during both geometry optimization and the subsequent calculation of magnetic shielding constants significantly improves the accuracy of predicted ¹³C and ¹H chemical shifts. nih.gov For instance, research on apio-borate esters demonstrated that with appropriate computational models, the predicted ¹³C shifts can be within an average of 1.50 ppm and ¹H shifts within 0.12 ppm of experimental values. nih.gov

The prediction of ¹¹B NMR chemical shifts is particularly important for studying boron-containing compounds. worktribe.com The chemical shift of the boron atom is highly sensitive to its coordination environment (trigonal vs. tetrahedral) and the nature of its substituents. Computational studies aim to reproduce the experimental ¹¹B NMR spectra, which for borates with N→B coordination, typically show signals characteristic of a tetracoordinate boron atom. researchgate.net For example, the ¹¹B-NMR spectra for borates derived from ethanolamines show signals for the borate group near +18 ppm, while an N–BH₃ adduct appears between -8 and -19 ppm. researchgate.net DFT calculations can help assign these signals to specific structural features and can be used to study dynamic processes, such as the opening and closing of the transannular N→B bond. researchgate.net

The general workflow for predicting NMR chemical shifts for a system like this compound involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)), often including a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. nih.gov

Magnetic Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding constants (σ) are calculated, typically with the GIAO method and a suitable FBS (e.g., ωB97X-D/def2-SVP). nih.gov

Chemical Shift Calculation: The calculated shielding constants are converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). nih.gov

The accuracy of various DFT methods has been benchmarked extensively, providing a guide for selecting the most appropriate level of theory for the system of interest.

Table 1: Evaluation of Selected DFT Functionals for ¹³C and ¹H NMR Chemical Shift Prediction Accuracy Data derived from benchmark studies on diverse organic molecules. nih.gov

| DFT Functional | Recommended For | Typical Root-Mean-Square Deviation (RMSD) |

|---|---|---|

| ωB97X-D | ¹³C Chemical Shifts | 0.5 - 2.9 ppm |

| WP04 | ¹H Chemical Shifts | 0.07 - 0.19 ppm |

| B3LYP-D3 | Geometry Optimization | N/A |

Theoretical Insights into Intramolecular Transannular Interactions

This compound is a classic example of an atrane, a class of compounds characterized by a transannular dative bond. In this molecule, an intramolecular coordinate bond exists between the nitrogen atom and the boron atom (B←N). This interaction significantly influences the molecule's geometry, stability, and reactivity. Theoretical and computational chemistry provides profound insights into the nature and strength of this transannular bond. nih.govnih.gov

Ab initio molecular orbital calculations and DFT studies have been employed to investigate the B←N bond in boratrane and related structures. nih.gov These studies consistently show that the interaction is not merely electrostatic but possesses significant covalent character. nih.govnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a particularly powerful method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonds. nih.gov

For the B←N bond in boratrane, QTAIM analysis reveals a bond critical point (BCP) between the boron and nitrogen atoms. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the interaction. In boratrane, the B-N bond is characterized as a "shared" or covalent interaction. nih.gov This is distinct from purely closed-shell or ionic interactions. The atrane cage structure is thought to enforce a deformation of the boron atom's electron shells, facilitating this covalent character and contributing to the high hydrolytic stability of the compound. nih.gov

Computational studies have quantified the geometric and energetic consequences of this interaction. The B←N bond distance is a key parameter, and calculations at the MP2/6-31+G* level for boratrane show this distance to be around 1.696 Å. nih.gov The strength of this interaction can be estimated by calculating the stabilization energy, which compares the energy of the atrane structure to a hypothetical open-chain conformer without the B←N bond. For boratrane, this stabilization energy is significant, calculated to be over 40 kcal/mol, highlighting the thermodynamic favorability of the cage structure. nih.gov

Theoretical investigations also explore how substituents on the molecular framework can modulate the strength of the transannular interaction. nih.gov Generally, electron-donating groups on the nitrogen-containing part of the structure would be expected to increase the dative bond strength, while electron-withdrawing groups on the boron atom would have a similar effect.

Table 2: Calculated Properties of the Transannular B←N Interaction in Boratrane Data from theoretical studies using QTAIM and ab initio methods. nih.govnih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| B←N Bond Length | ~1.696 Å | Indicates a strong interaction, shorter than the sum of van der Waals radii. |

| Stabilization Energy | ~43.8 kcal/mol | Represents the energetic favorability of forming the transannular bond. |

| Electron Density at BCP (ρ(r)) | Value indicates shared interaction | A higher value suggests a greater degree of covalent character. |

| Laplacian of Electron Density at BCP (∇²ρ(r)) | Value indicates shared interaction | The sign and magnitude help classify the bond type (covalent vs. closed-shell). |

Coordination Chemistry and Intermolecular Interactions of Diethanolamine Borate

Diethanolamine (B148213) borate's chemical behavior is largely defined by its unique intramolecular coordination and its interactions with other chemical species. The formation of a dative bond between the nitrogen atom of the diethanolamine ligand and the electron-deficient boron atom creates a stable, bicyclic structure that influences its properties and reactivity.

Molecular Architecture and Tailored Reactivity

Design Principles for Multi-Ring Borate (B1201080) Esters with Enhanced Stability

The utility of borate esters in various applications is often limited by their susceptibility to hydrolysis. Consequently, a primary focus of research has been the development of design principles to enhance their stability, particularly through the formation of multi-ring structures. The inherent electron deficiency of the boron atom makes it susceptible to nucleophilic attack by water, leading to the breakdown of the ester bond. researchgate.net A key strategy to counteract this is to stabilize the boron center by incorporating electron-rich atoms, such as nitrogen, into the molecular structure. researchgate.net

One of the most effective approaches is the utilization of intramolecular coordination. By introducing groups that contain nitrogen atoms, stable five- or six-membered rings can be formed through a dative bond between the nitrogen's lone pair of electrons and the vacant p-orbital of the boron atom. researchgate.net This internal coordination satisfies the electron deficiency of the boron, significantly improving the hydrolytic stability of the resulting borate ester. researchgate.net Diethanolamine (B148213) borate is a prime example of this principle, where the nitrogen atom and the two hydroxyl groups of the diethanolamine ligand form a stable bicyclic structure with the boron atom.

Further design considerations include steric shielding and the electronic nature of substituents. Bulky groups positioned near the boron center can physically hinder the approach of water molecules, thereby slowing the rate of hydrolysis. acs.org Additionally, the design of the diol component used in forming the ester can influence stability; specific diol structures can improve reactivity towards boronic acids and enhance the stability of the final boronate ester. acs.org

Table 1: Design Principles for Enhancing Borate Ester Stability

| Design Principle | Mechanism | Example |

|---|---|---|

| Intramolecular B-N Coordination | The lone pair of electrons on a nitrogen atom forms a dative bond with the electron-deficient boron atom, creating a stable multi-ring structure. researchgate.net | Formation of five- or six-membered rings in borate esters derived from amino alcohols like diethanolamine. researchgate.net |

| Steric Shielding | Bulky substituents near the boron center physically block access for water molecules, preventing nucleophilic attack. acs.org | Use of ortho-substituted t-butyl groups on phenylboronic acids to create water-stable boronate ester cages. acs.org |

| Optimized Diol Structure | The chemical structure of the alcohol component can be designed to favor the formation of stable, less strained boronate ester rings. acs.org | Utilizing diols with improved reactivity and geometry that promote stable ester formation at physiological pH. acs.org |

| Introduction of Electron-Rich Groups | Incorporating groups that can donate electron density to the boron atom, such as alkylphenyl groups, can enhance hydrolytic stability. researchgate.net | Conjugating an alkylphenyl group directly with the boron atom to allow for electron delocalization with the benzene (B151609) ring. researchgate.net |

Strategies for Modifying Hydroxyl Groups on Cellulose (B213188) with Boron-Nitrogen Compounds

Cellulose, a ubiquitous natural polymer, possesses abundant hydroxyl (OH) groups that serve as reactive sites for chemical modification. Boron-nitrogen compounds, such as diethanolamine borate, have been effectively used to modify cellulose-containing materials to enhance their performance properties, including fire and bio-resistance. nih.govnih.gov The modification strategy hinges on the chemical interaction between the boron-nitrogen compound and the hydroxyl groups of the cellulose polymer. nih.govresearchgate.net

Research has shown that these modifier molecules chemically interact specifically with the hydroxyl groups located at the C⁶-atom of the cellulose's anhydroglucose (B10753087) units. nih.govresearchgate.net This interaction is an inter-crystalline process, meaning it occurs primarily in the more accessible amorphous regions of the cellulose structure without disrupting the crystalline domains. nih.govnih.gov The result is the formation of hydrolytically stable ester bonds between the boron compound and the cellulose backbone. nih.gov

A significant advantage of this modification strategy is that it does not cause accelerated aging or loss of strength in the cellulosic material. nih.govnih.gov On the contrary, by forming a stable, chemically bonded organic matrix, this surface modification increases the durability of materials like wood. nih.govresearchgate.net The presence of boron and nitrogen atoms in the modified cellulose, even after extensive washing, confirms the formation of these stable covalent linkages. nih.gov This process provides a pathway to improve the functional properties of natural fibers for use in construction and other industries. nih.gov

Table 2: Research Findings on Cellulose Modification with Boron-Nitrogen Compounds

| Finding | Description | Significance |

|---|---|---|

| Site of Interaction | Boron-nitrogen compounds were found to chemically react with the hydroxyl groups at the C⁶ position of the cellulose molecule. nih.govresearchgate.net | This specific and targeted reaction allows for controlled modification of the cellulose polymer. |

| Reaction Locus | The modification is an inter-crystalline process, occurring in the amorphous regions of the cellulose without destroying its crystal structure. nih.govnih.gov | Preserves the inherent mechanical strength and structural integrity of the cellulose fibers. |

| Bond Formation | The reaction forms hydrolytically stable ester bonds between the modifier molecules and the OH-groups of the cellulose. nih.gov | Ensures the permanence of the modification and the long-term enhancement of material properties. |

Engineering of Borate Structures for Controlled Dissociation Behavior